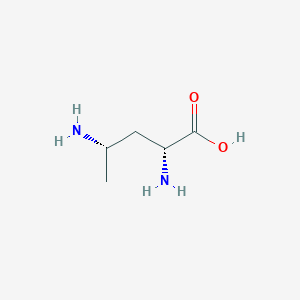

(2R,4S)-2,4-diaminopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,4S)-2,4-diaminopentanoic acid is the (2R,4S)-diastereomer of 2,4-diaminopentanoic acid It is a conjugate base of a (2R,4S)-2,4-diazaniumylpentanoate. It is a conjugate acid of a (2R,4S)-2,4-diaminopentanoate.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Model Compound for Amino Acid Metabolism

(2R,4S)-2,4-diaminopentanoic acid serves as a model compound for studying amino acid metabolism and enzyme kinetics. It is particularly important in the context of microbial metabolism, where it acts as a substrate for specific enzymes involved in the degradation of amino acids. For example, certain anaerobic bacteria such as Clostridium sticklandii utilize this compound to derive energy through fermentation processes.

Enzymatic Interactions

Research has highlighted the interactions of this compound with various enzymes. Notably, ornithine 4,5-aminomutase catalyzes the conversion of L-ornithine into this compound. This interaction is critical for understanding metabolic pathways in microorganisms and has implications for biotechnological applications.

Pharmaceutical Applications

Synthesis of Derivatives

The derivatives of this compound are explored in pharmaceutical research for potential therapeutic effects. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, its derivatives may exhibit improved efficacy against certain microbial strains or serve as intermediates in the synthesis of more complex pharmaceuticals.

Industrial Biotechnology

Fermentation Processes

In industrial biotechnology, this compound is utilized in fermentation processes to produce biofuels and other biochemicals. The ability of specific bacteria to metabolize this compound efficiently makes it a valuable substrate in bioprocessing applications .

Comparative Analysis with Related Compounds

The following table summarizes key structural characteristics and uniqueness of compounds related to this compound:

| Compound Name | Structure Characteristics | Uniqueness |

|---|---|---|

| L-Ornithine | A six-carbon amino acid with one amine | Precursor to this compound |

| L-Lysine | A six-carbon amino acid with two amines | Contains an additional amine group |

| D-Arginine | A five-carbon amino acid with a guanidino group | Contains a unique guanidino functional group |

This compound is distinctive due to its specific stereochemistry and its role as an intermediate in bacterial metabolism compared to other similar compounds that may serve different biological functions or have different metabolic pathways.

Case Studies

Anaerobic Degradation Pathways

A significant study identified the gene cluster responsible for anaerobic oxidative degradation involving this compound. The study elucidated the enzymatic pathways that convert this compound into other metabolites through a series of enzymatic reactions involving dehydrogenases and aminomutases .

Key Findings from the Study:

Analyse Chemischer Reaktionen

Enzymatic Reactions

(2R,4S)-2,4-diaminopentanoic acid is involved in several enzymatic reactions that facilitate its conversion into other compounds:

-

Dehydrogenation Reaction : The conversion of this compound to 2-amino-4-oxopentanoate is catalyzed by 2,4-diaminopentanoic acid dehydrogenase. This reaction requires cofactors such as NAD(P)^+ and involves the addition of water (hydrolysis) alongside the oxidation of the amino acid .

-

Aminomutase Activity : The enzyme D-ornithine aminomutase catalyzes the rearrangement of D-ornithine to this compound. This reaction is facilitated by adenosylcobalamin and pyridoxal phosphate-dependent mechanisms .

Pathways of Metabolism

The metabolism of this compound occurs primarily in certain microorganisms. For instance:

-

Microbial Fermentation : Anaerobic bacteria such as Clostridium sticklandii utilize this compound as a substrate for energy production through fermentation processes. This pathway highlights its importance in microbial metabolism and energy generation .

Reaction Mechanisms

The mechanism by which this compound participates in enzymatic reactions involves radical-based catalysis:

-

Radical Rearrangement : Studies on ornithine 4,5-aminomutase indicate that the binding of substrates induces rapid homolysis of the coenzyme bond, leading to radical formation that facilitates the rearrangement necessary for synthesizing this compound from D-ornithine .

Kinetic Parameters

The kinetic behavior of enzymes acting on this compound reveals important insights into its metabolic regulation:

-

Michaelis-Menten Kinetics : The enzyme 2,4-DAP dehydrogenase exhibits typical Michaelis-Menten kinetics with varying concentrations of substrates like D-ornithine and (2R,4S)-DAP. Observations indicate that high concentrations of these substrates can lead to uncompetitive inhibition .

Regulatory Mechanisms

The regulation of metabolic pathways involving this compound is influenced by feedback mechanisms:

Q & A

Basic Research Questions

Q. What is the role of (2R,4S)-2,4-diaminopentanoic acid in microbial metabolism?

this compound is a key intermediate in the ornithine degradation pathway of Clostridium sticklandii. It is produced via the adenosylcobalamin (AdoCbl)- and pyridoxal 5′-phosphate (PLP)-dependent enzyme ornithine 4,5-aminomutase (OAM), which catalyzes the 1,2-rearrangement of D-ornithine. The enzyme operates through radical propagation mechanisms involving large-scale domain motions and cofactor reorientation . Experimental validation includes stopped-flow absorbance studies to monitor AdoCbl Co–C bond homolysis and structural analysis of OAM in different catalytic states .

Q. How is this compound enzymatically oxidized?

The enzyme 2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12) catalyzes the oxidative deamination of this compound to (2R)-2-amino-4-oxopentanoate, coupled with NAD(P)H production. Kinetic assays under varying pH and cofactor concentrations (NAD+ vs. NADP+) are critical for characterizing substrate specificity. This enzyme also accepts 2,5-diaminohexanoate as a substrate, albeit with reduced activity, leading to non-enzymatic cyclization products .

Q. What synthetic strategies are used to produce stereoisomers of 2,4-diaminopentanoic acid?

Stereoselective synthesis employs asymmetric hydrogenation of cyclic α,β-dehydro dipeptides. For example, hydrogenation of cyclo(–Gly–L-aminoacyl–) derivatives yields (2S,4S)- or (2R,4S)-diaminopentanoic acid. Chiral induction efficiency depends on steric bulk in the α,β-dehydro amino acid side chains. Analytical validation includes paper chromatography (Rf comparisons) and chiral HPLC to confirm stereochemical purity .

Advanced Research Questions

Q. How do structural dynamics of OAM influence catalytic efficiency in this compound synthesis?

Crystal structures of OAM reveal that radical catalysis is coupled to large-scale domain motions (~30 Å shifts) in the PLP-binding and AdoCbl-binding domains. Mutagenesis studies targeting residues involved in domain stabilization (e.g., hinge regions) can disrupt cofactor alignment and reduce turnover rates. Molecular dynamics simulations further elucidate how substrate binding triggers conformational changes essential for radical transfer .

Q. What experimental approaches resolve contradictions in reported enzymatic activities of 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH)?

Q. How can protein engineering expand the substrate scope of 2,4-DAPDH for non-native ketones?

Directed evolution and rational design are employed to modify substrate specificity. For example, the AmDH4_M1 mutant (N135V/N163V/R161M/H264L) gains activity toward ketones lacking carboxylate groups. Key steps include:

- EpPCR and DNA shuffling : Introduce random mutations to enhance solubility and catalytic efficiency.

- Site-directed mutagenesis : Target polar residues (R161, N163) to reduce electrostatic interactions with carboxylates.

- High-throughput screening : Use colorimetric assays (e.g., NADH depletion) to identify active variants. The top mutant (AmDH4-I80T/P224S/E296G) achieves 18-fold higher catalytic efficiency toward 4-oxopentanoic acid .

Q. Methodological Considerations

-

Genome Mining for Novel AmDHs :

A pipeline integrating sequence homology (e.g., using Uniprot ID E3PY99 as a reference) and strain availability (e.g., Petrotoga mobilis A9BHL2) identifies candidate enzymes. Comparative genomics excludes α/β-AADHs, focusing on sequences with conserved catalytic motifs (e.g., DXHXXG for AdoCbl binding) . -

Kinetic Analysis of Cofactor Dependence :

Determine Km and kcat for NAD+ vs. NADP+ using steady-state assays. For OAM, AdoCbl and PLP dependencies are validated via activity loss in cofactor-deficient assays . -

Data Validation in Stereochemical Synthesis :

Confirm enantiomeric excess (>99% for S-configuration) via chiral derivatization (e.g., Marfey’s reagent) followed by LC-MS. Compare Rf values with authentic standards to resolve ambiguities in stereoisomer identification .

Eigenschaften

Molekularformel |

C5H12N2O2 |

|---|---|

Molekulargewicht |

132.16 g/mol |

IUPAC-Name |

(2R,4S)-2,4-diaminopentanoic acid |

InChI |

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/t3-,4+/m0/s1 |

InChI-Schlüssel |

PCEJMSIIDXUDSN-IUYQGCFVSA-N |

SMILES |

CC(CC(C(=O)O)N)N |

Isomerische SMILES |

C[C@@H](C[C@H](C(=O)O)N)N |

Kanonische SMILES |

CC(CC(C(=O)O)N)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.